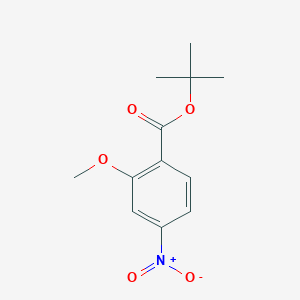
2,5-dichloro-N-morpholinobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
SB-399885 as a Cognitive Enhancer
SB-399885, a compound structurally related to benzenesulfonamides, has been identified as a potent and selective 5-HT6 receptor antagonist with significant cognitive-enhancing properties. It demonstrates high affinity for human recombinant and native 5-HT6 receptors, displaying over 200-fold selectivity over other receptors, ion channels, and enzymes. Its cognitive-enhancing effects were evident in aged rats, where it reversed age-dependent deficits in water maze spatial learning and novel object recognition paradigms, likely mediated by enhancements of cholinergic function. This supports the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including compounds structurally related to benzenesulfonamides, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These inhibitors, such as H-8 and H-7, exhibit selective inhibition towards certain protein kinases, with significant implications for the treatment of diseases involving dysregulated kinase activity. The inhibitory effect is attributed to the direct interaction of the compounds with the active center of the enzyme, offering a pathway for the development of targeted therapeutics (Hidaka et al., 1984).
Carbonic Anhydrase Inhibition
A series of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has been reported to inhibit carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX, with high potency and selectivity. These compounds demonstrate the versatility of benzenesulfonamide derivatives in designing inhibitors for specific isoforms of enzymes, potentially offering new avenues for anticancer and antimetastatic agents (Lolak et al., 2019).
Antioxidant and Enzyme Inhibitory Activity
Benzenesulfonamides incorporating 1,3,5-triazine moieties have also been investigated for their antioxidant properties and as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These activities are associated with potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's, as well as in managing pigmentation disorders. The compounds showed moderate to high enzyme inhibitory potency, indicating their potential as multifunctional therapeutic agents (Lolak et al., 2020).
Anti-Breast Cancer Activity
Research into novel benzenesulfonamide derivatives, such as 4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, has revealed significant anti-breast cancer activity. The compound exhibited better anticancer activity against MCF7 cells compared to the standard drug, 4-hydroxytamoxifen, highlighting the potential of benzenesulfonamide derivatives in developing new anticancer therapies (Kumar et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 2,5-Dichlorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If irritation occurs, seek medical advice .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-morpholin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c11-8-1-2-9(12)10(7-8)18(15,16)13-14-3-5-17-6-4-14/h1-2,7,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNYJRGWHSMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
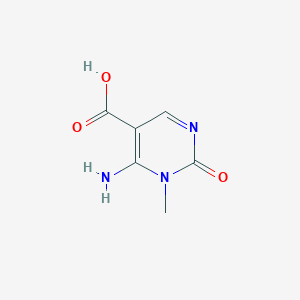
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2827293.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2827295.png)
![5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2827297.png)
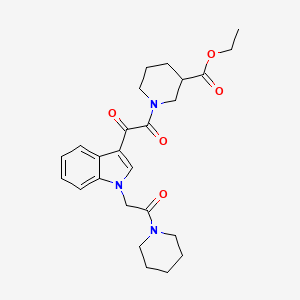

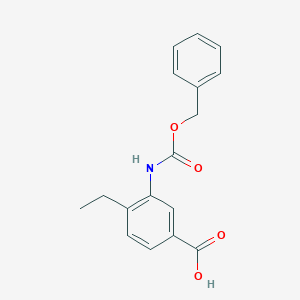
![N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827302.png)
![N-(5-((2,4-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2827304.png)
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/no-structure.png)
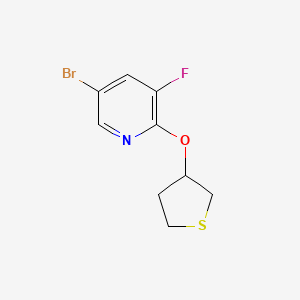
![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)
